molecular formula C17H20ClN3O B12166952 2-(azepan-1-ylmethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one

2-(azepan-1-ylmethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one

Cat. No.: B12166952
M. Wt: 317.8 g/mol
InChI Key: XEOMQIDGIDMKNH-UHFFFAOYSA-N
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Description

2-(azepan-1-ylmethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes an azepane ring, a chlorophenyl group, and a pyridazinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-ylmethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions, where a chlorobenzene derivative reacts with the pyridazinone core.

    Attachment of the Azepane Ring: The azepane ring can be attached through nucleophilic substitution reactions, where an azepane derivative reacts with a suitable leaving group on the pyridazinone core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing catalytic processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(azepan-1-ylmethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridazinone core or the chlorophenyl group are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated solvents, catalysts like palladium or copper, elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-(azepan-1-ylmethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(azepan-1-ylmethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.

    Receptor Binding: It may bind to specific receptors, modulating signal transduction pathways and cellular responses.

    DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(azepan-1-ylmethyl)-6-phenylpyridazin-3(2H)-one: Similar structure but lacks the chlorophenyl group.

    2-(piperidin-1-ylmethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one: Similar structure but contains a piperidine ring instead of an azepane ring.

    2-(azepan-1-ylmethyl)-6-(4-methylphenyl)pyridazin-3(2H)-one: Similar structure but has a methyl group instead of a chlorine atom on the phenyl ring.

Uniqueness

2-(azepan-1-ylmethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one is unique due to the presence of the azepane ring and the chlorophenyl group, which may confer distinct chemical and biological properties compared to its analogs. These structural features can influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C17H20ClN3O

Molecular Weight

317.8 g/mol

IUPAC Name

2-(azepan-1-ylmethyl)-6-(4-chlorophenyl)pyridazin-3-one

InChI

InChI=1S/C17H20ClN3O/c18-15-7-5-14(6-8-15)16-9-10-17(22)21(19-16)13-20-11-3-1-2-4-12-20/h5-10H,1-4,11-13H2

InChI Key

XEOMQIDGIDMKNH-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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